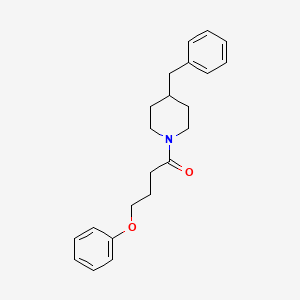
1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a phenoxybutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperidine, which is then reacted with 4-phenoxybutanone under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or rhodium on alumina .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one involves its interaction with specific molecular targets. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity is attributed to its binding affinity to monoamine transporters. Additionally, it functions as a monoamine oxidase inhibitor, particularly inhibiting monoamine oxidase A .
Comparison with Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine core structure but lacks the phenoxybutanone moiety.
Benzylpiperazine: Another piperidine derivative with similar pharmacological properties.
Tetrahydroisoquinoline: A structurally related compound with different pharmacological effects.
Uniqueness: 1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one is unique due to its specific combination of the benzylpiperidine and phenoxybutanone moieties, which confer distinct chemical and pharmacological properties. Its selective action on monoamine transporters and monoamine oxidase A sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H27NO2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-4-phenoxybutan-1-one |
InChI |
InChI=1S/C22H27NO2/c24-22(12-7-17-25-21-10-5-2-6-11-21)23-15-13-20(14-16-23)18-19-8-3-1-4-9-19/h1-6,8-11,20H,7,12-18H2 |
InChI Key |
KXFXDJWKCKPXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















